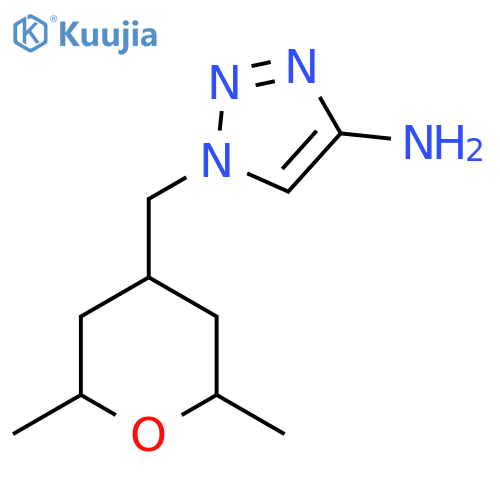Cas no 2137560-70-2 (1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine)
1-(2,6-ジメチルオキサン-4-イル)メチル-1H-1,2,3-トリアゾール-4-アミンは、複雑なヘテロ環構造を持つ有機化合物です。この化合物は、1,2,3-トリアゾール環とテトラヒドロピラン骨格の組み合わせにより、特異的な立体構造と電子特性を有しています。分子中のアミン基は求核性を示し、さらなる化学修飾が可能な点が特徴です。2,6位のメチル基により立体障害が生じ、選択的反応性が期待できます。医薬品中間体や機能性材料の合成において、ユニークな構造ユニットとしての活用が検討されています。特に、配向性の高い分子設計が要求される分野での応用が注目されています。

2137560-70-2 structure
商品名:1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine
1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine
- 2137560-70-2
- 1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine
- EN300-1113907
-
- インチ: 1S/C10H18N4O/c1-7-3-9(4-8(2)15-7)5-14-6-10(11)12-13-14/h6-9H,3-5,11H2,1-2H3
- InChIKey: MSPIFDCJOROCHT-UHFFFAOYSA-N
- ほほえんだ: O1C(C)CC(CN2C=C(N)N=N2)CC1C
計算された属性
- せいみつぶんしりょう: 210.14806121g/mol
- どういたいしつりょう: 210.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1113907-1g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 1g |
$1343.0 | 2023-10-27 | |
| Enamine | EN300-1113907-0.5g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 0.5g |
$1289.0 | 2023-10-27 | |
| Enamine | EN300-1113907-1.0g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 1g |
$1315.0 | 2023-06-09 | ||
| Enamine | EN300-1113907-0.05g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 0.05g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1113907-2.5g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 2.5g |
$2631.0 | 2023-10-27 | |
| Enamine | EN300-1113907-10.0g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 10g |
$5652.0 | 2023-06-09 | ||
| Enamine | EN300-1113907-10g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 10g |
$5774.0 | 2023-10-27 | |
| Enamine | EN300-1113907-5.0g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 5g |
$3812.0 | 2023-06-09 | ||
| Enamine | EN300-1113907-0.25g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 0.25g |
$1235.0 | 2023-10-27 | |
| Enamine | EN300-1113907-0.1g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 0.1g |
$1183.0 | 2023-10-27 |
1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
2137560-70-2 (1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine) 関連製品
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
